molecular formula C19H12BrNO7 B11671316 2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11671316
M. Wt: 446.2 g/mol
InChI Key: LLZUNYYSJOTJHA-VOTSOKGWSA-N
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Description

2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group, a nitroethenyl group, a bromo substituent, and a chromene core, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde derivatives with ethyl cyanoacetate under basic conditions to form the chromene core . The introduction of the nitroethenyl group can be achieved through a nitration reaction followed by a Wittig reaction to form the nitroethenyl moiety. The methoxy group is usually introduced via methylation reactions, and the bromine atom can be added through bromination reactions using reagents like N-bromosuccinimide (NBS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also becoming increasingly common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used as reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The combination of a methoxy group, nitroethenyl group, bromine atom, and chromene core makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C19H12BrNO7

Molecular Weight

446.2 g/mol

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 6-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C19H12BrNO7/c1-26-17-8-11(6-7-21(24)25)2-4-16(17)28-19(23)14-10-12-9-13(20)3-5-15(12)27-18(14)22/h2-10H,1H3/b7-6+

InChI Key

LLZUNYYSJOTJHA-VOTSOKGWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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